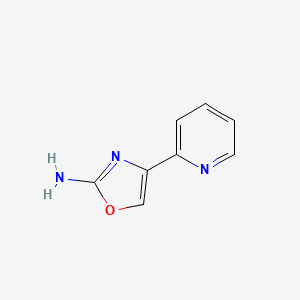

4-(2-Pyridinyl)-2-oxazolamine

Description

Overview of 2-Oxazolamine Heterocycles in Contemporary Chemical Research

2-Oxazolamine and its derivatives are a class of heterocyclic compounds characterized by a five-membered oxazole (B20620) ring containing an amine group at the second position. ontosight.aicymitquimica.com This structural motif is a key building block in organic synthesis and medicinal chemistry. ontosight.aicymitquimica.com The oxazole ring itself, with its constituent oxygen and nitrogen atoms, imparts specific electronic and steric properties to the molecule. cymitquimica.com The presence of the exocyclic amine group further enhances the molecule's ability to participate in hydrogen bonding, a crucial interaction in biological systems. cymitquimica.com

In contemporary research, 2-oxazolamine derivatives are being investigated for a wide range of potential applications. ontosight.aiontosight.ai Their versatile nature has led to their exploration as scaffolds for the development of new therapeutic agents. ontosight.aimdma.ch For instance, certain oxazolamine derivatives have shown promise for their potential biological activities. ontosight.ai The ability to modify the core oxazolamine structure at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive target for drug discovery programs. ontosight.ai

Significance of Pyridinyl Substitution in Organic Systems

Substitution with a pyridinyl group can enhance the water solubility and bioavailability of a molecule, which are critical parameters in drug design. nih.govresearchgate.net The position of the nitrogen atom within the pyridine (B92270) ring and the point of attachment to the rest of the molecule can be varied to modulate the electronic and steric characteristics of the resulting compound. nih.gov Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties. openaccessjournals.com

Rationale for Investigating the 4-(2-Pyridinyl)-2-oxazolamine Architecture

The combination of the 2-oxazolamine heterocycle and the pyridinyl substituent in the this compound architecture results in a molecule with a unique set of properties. This specific arrangement is of interest to researchers for several reasons. The presence of both the oxazole and pyridine rings suggests the potential for diverse biological interactions. ontosight.ai The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the amine group of the oxazolamine can act as a hydrogen bond donor. These features make the scaffold a candidate for interacting with biological targets like enzymes and receptors. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

1014629-84-5 |

|---|---|

Molecular Formula |

C8H7N3O |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

4-pyridin-2-yl-1,3-oxazol-2-amine |

InChI |

InChI=1S/C8H7N3O/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11) |

InChI Key |

OHXVGLQBMNCUJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=COC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Pyridinyl 2 Oxazolamine and Analogous 4 Substituted 2 Oxazolamines

Strategies for Constructing the 2-Oxazolamine Core Structure

The formation of the 2-oxazolamine ring is a critical step in the synthesis of the target compound. Several classical and modern synthetic methods can be employed for this purpose.

Cyclization Reactions involving Urea (B33335) and α-Halo Ketones/Aldehydes

A well-established method for the synthesis of 2-aminooxazoles involves the condensation and cyclization of an α-haloketone with urea or its derivatives. This approach provides a direct route to the 2-oxazolamine core. The reaction typically proceeds by initial N-alkylation of urea by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the oxazole (B20620) ring.

For the synthesis of a 4-substituted-2-oxazolamine, the corresponding substituted α-haloketone is required. For instance, the reaction of α-bromo-4'-methylacetophenone with urea has been utilized as a foundational step in the development of a synthetic method for 4-aryl-2-oxazolamines. This initial condensation is a key part of a two-step sequence for creating N-substituted 2-aminooxazoles.

| Reactant 1 | Reactant 2 | Product | Notes |

| α-Halo Ketone/Aldehyde | Urea | 4-Substituted-2-oxazolamine | A direct, one-pot method for forming the 2-oxazolamine core. |

| α-Bromo-4'-methylacetophenone | Urea | 4-(p-tolyl)oxazol-2-amine | Used as a building block for further functionalization. |

Multi-Component Reaction Approaches to Oxazolamines

Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of highly substituted oxazoles by combining three or more reactants in a single step. The van Leusen oxazole synthesis is a prominent example of an MCR that can be adapted for the preparation of oxazole derivatives. This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield a 5-substituted oxazole. While the classical van Leusen reaction yields 5-substituted oxazoles, modifications and related MCRs can provide access to other substitution patterns. For instance, a three-component reaction of internal alkynes, cyanamides, and an oxidant, catalyzed by gold(I), has been developed for the synthesis of 2-amino-1,3-oxazoles.

| Reaction Name | Key Reagents | Product Type | Reference |

| van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC), Base | 5-Substituted Oxazole | nih.gov |

| Gold(I)-catalyzed MCR | Internal Alkyne, Cyanamide, Oxidant | 2-Amino-1,3-oxazole | General MCR knowledge |

Two-Step Syntheses via Oxazoline (B21484) Intermediates

A versatile two-step approach to 2-oxazolamines involves the initial synthesis of a 2-oxazoline ring, followed by its oxidation or rearrangement to the corresponding oxazole. 2-Oxazolines can be prepared through various methods, including the cyclization of N-(2-hydroxyethyl)amides. This dehydrative cyclization can be promoted by a range of reagents. Once the 4-substituted-2-oxazoline is formed, it can be converted to the 2-oxazolamine. This conversion might involve oxidation to the oxazole followed by amination, or other functional group interconversions.

| Intermediate | Synthetic Step | Reagents/Conditions | Final Product |

| N-(2-hydroxyethyl)amide | Dehydrative Cyclization | Various dehydrating agents | 2-Oxazoline |

| 2-Oxazoline | Oxidation/Functionalization | Oxidizing agent, Aminating agent | 2-Oxazolamine |

Regioselective Installation of the 2-Pyridinyl Moiety at the 4-Position

The introduction of the 2-pyridinyl group specifically at the 4-position of the 2-oxazolamine ring is a key challenge that requires regioselective synthetic strategies. Cross-coupling reactions are powerful tools for achieving such transformations.

Cross-Coupling Methodologies for C(sp2)-C(sp2) Bond Formation

Palladium-catalyzed cross-coupling reactions are paramount in modern organic synthesis for the formation of carbon-carbon bonds between sp2-hybridized centers. Reactions such as the Suzuki, Stille, and Negishi couplings are particularly relevant for connecting a pyridinyl group to an oxazole ring. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.

To synthesize 4-(2-pyridinyl)-2-oxazolamine using this approach, one would require a 4-halo or 4-triflyloxy-2-oxazolamine and a suitable 2-pyridinyl organometallic reagent (or vice versa).

Table of Common Cross-Coupling Reactions for C(sp2)-C(sp2) Bond Formation

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Organoboron (e.g., boronic acid or ester) | Organohalide or Triflate | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Stille Coupling | Organostannane (e.g., organotin reagent) | Organohalide or Triflate | Pd catalyst (e.g., Pd(PPh₃)₄) |

The synthesis of the required 2-pyridinyl organometallic reagents, such as 2-pyridinylboronic acids or esters and 2-pyridylzinc reagents, has been extensively studied. mit.eduarkat-usa.orgnih.govdigitellinc.comgoogle.comorganic-chemistry.org These reagents can then be coupled with a suitably functionalized 2-oxazolamine at the 4-position. For example, the Suzuki coupling of oxazol-4-ylboronates with various aryl halides, including pyridine (B92270) derivatives, has been shown to produce oxazole-containing biaryl compounds. researchgate.net Similarly, Stille and Negishi couplings have been employed for the functionalization of oxazoles at the C4 and C5 positions. researchgate.netnih.gov

Direct C-H arylation presents an alternative, more atom-economical approach, avoiding the pre-functionalization required for traditional cross-coupling reactions. nih.govnih.gov This method would involve the direct coupling of a 2-oxazolamine with a 2-halopyridine.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While this reaction is highly effective for the N-arylation of amines, it is not suitable for the direct formation of a C(sp2)-C(sp2) bond between the 4-position of the oxazole ring and the 2-position of the pyridine ring. However, it is a crucial methodology for the synthesis of N-aryl-2-oxazolamines. In a synthetic sequence towards N-substituted 4-(2-pyridinyl)-2-oxazolamines, the Buchwald-Hartwig reaction could be employed to introduce a substituent on the amino group of a pre-formed this compound.

Summary of Buchwald-Hartwig Amination

| Reactant 1 | Reactant 2 | Product | Bond Formed |

|---|

Sustainable and Green Synthetic Approaches for this compound

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique that significantly accelerates chemical reactions, often leading to higher yields and improved product purity compared to conventional heating methods nih.gov. This technology allows for precise temperature control and direct energy transfer to the reactant molecules, enabling rapid and efficient synthesis nih.gov.

In the context of 2-oxazolamine synthesis, microwave irradiation provides a substantial improvement over classical reflux methods. A notable example is the synthesis of 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine, an analog of the target compound. This synthesis was achieved by reacting 2-Bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide with urea in dimethylformamide (DMF) nih.gov. The reaction vessel was heated in a CEM microwave reactor for just 10 minutes at 433 K, demonstrating a significant reduction in reaction time nih.gov. Similarly, other pyridyl-substituted heterocycles, such as 1,3,4-oxadiazole (B1194373) derivatives, have been synthesized by subjecting isoniazid and an aromatic aldehyde to microwave irradiation at 300 W for 3 minutes nih.gov. The application of microwave assistance is also prevalent in the synthesis of chiral oxazolines from aryl nitriles and chiral β-amino alcohols, further highlighting the versatility of this approach rsc.org.

Table 1: Examples of Microwave-Assisted Synthesis for 2-Oxazolamine Analogs

| Product | Reactants | Solvent | Microwave Conditions | Reference |

|---|---|---|---|---|

| 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine | 2-Bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide, Urea | DMF | 10 min at 433 K (Initial Power 250 W) | nih.gov |

| 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Isoniazid, Aromatic Aldehyde | DMF (catalytic) | 3 min at 300 W | nih.gov |

| Chiral Oxazolines | Aryl Nitriles, Chiral β-amino Alcohols | Concentrated or Solvent-Free | Not specified | rsc.org |

Solvent-Free or Reduced-Solvent Synthesis

Adherence to green chemistry principles encourages the reduction or elimination of volatile and hazardous organic solvents. researchgate.net. Solvent-free reactions, particularly when combined with microwave irradiation, are highly efficient as the microwave energy is absorbed directly by the reactants without the need for a solvent medium nih.gov. This approach not only minimizes environmental impact but can also simplify product purification.

The synthesis of chiral oxazolines, for example, proceeds smoothly under either concentrated solution or entirely solvent-free conditions when assisted by microwaves rsc.org. For analogous heterocyclic systems like 2-aminothiazoles, which share a similar synthetic pathway, green methodologies have been successfully implemented. These syntheses can be performed efficiently in environmentally benign solvents like water or glycerol-water mixtures at ambient temperatures, often without the need for a catalyst researchgate.netresearchgate.net. The use of glycerol is particularly advantageous as it is non-toxic, biodegradable, and has a high boiling point, making it a suitable medium for a range of organic reactions researchgate.net. These examples demonstrate a clear trend towards replacing traditional volatile organic compounds with greener alternatives in the synthesis of heterocyclic compounds.

Table 2: Green Solvent Approaches for Synthesis of Analogous Heterocycles

| Product Type | Solvent System | Key Advantages | Reference |

|---|---|---|---|

| Substituted 2-aminothiazoles | Water | Ambient temperature, catalyst-free, high yields (87-97%) | researchgate.net |

| 2-Aminothiazoles | Glycerol-Water | Environmentally benign, avoids toxic catalysts and volatile solvents | researchgate.net |

| Chiral Oxazolines | Solvent-Free (Microwave) | High atom economy, rapid, environmentally friendly | rsc.org |

Catalyst Reuse and Recovery

The ability to recover and reuse catalysts is a cornerstone of sustainable chemistry, as it reduces operational costs and minimizes chemical waste researchgate.net. Heterogeneous catalysts are particularly valuable in this regard because they exist in a different phase from the reaction mixture, allowing for simple separation by filtration and subsequent reuse in further reaction cycles researchgate.net.

While specific examples for this compound are not detailed, research on analogous heterocyclic syntheses provides strong evidence for the applicability of this strategy. For the synthesis of 1,2,4-oxadiazoles, graphene oxide (GO) has been employed as a highly efficient, metal-free, and reusable heterogeneous catalyst nih.gov. The GO catalyst was easily recovered by filtration and reused for five consecutive cycles with only a marginal decrease in product yield, demonstrating its stability and efficacy nih.gov. Similarly, in the synthesis of benzothiazoles, a tin(IV) pyrophosphate (SnP₂O₇) heterogeneous catalyst was reused at least five times without any significant loss of catalytic activity, while providing high yields in very short reaction times nih.gov. Other examples include silica-bound organic bases and FeNi₃ core-shell nanoparticles, which have been shown to be effective and recoverable catalysts for the synthesis of related heterocycles like 2-oxazolidinones researchgate.net. The development of such robust and recyclable catalytic systems is crucial for the large-scale, environmentally responsible production of 2-oxazolamine derivatives.

Table 3: Catalyst Reusability in the Synthesis of Analogous Heterocycles

| Catalyst | Heterocycle Synthesized | Number of Reuse Cycles | Outcome | Reference |

|---|---|---|---|---|

| Graphene Oxide (GO) | 1,2,4-Oxadiazole | 5 | Marginal decrease in yield observed after each cycle | nih.gov |

| SnP₂O₇ | Benzothiazole | At least 5 | No degradation of catalytic activity | nih.gov |

| Silica-bound organic base | 2-Oxazolidinone | Not specified | Recovered by filtration for reuse | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 4 2 Pyridinyl 2 Oxazolamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In 4-(2-Pyridinyl)-2-oxazolamine, the ¹H NMR spectrum reveals distinct signals for the protons on the pyridine (B92270) ring, the oxazole (B20620) ring, and the amine group.

The pyridine ring exhibits a characteristic set of four protons. Their chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and their position relative to it. The protons on the oxazole ring and the amine group also show unique signals. The amine protons often appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridinyl-H6 | ~8.60 | Doublet (d) | ~4.8 |

| Pyridinyl-H3 | ~7.90 | Doublet (d) | ~7.9 |

| Pyridinyl-H4 | ~7.80 | Triplet of doublets (td) | ~7.7, 1.8 |

| Pyridinyl-H5 | ~7.30 | Doublet of doublets (dd) | ~7.5, 4.9 |

| Oxazolyl-H5 | ~7.50 | Singlet (s) | - |

Note: Data are illustrative and based on typical values for similar heterocyclic systems. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and provides information about their chemical environment. compoundchem.com The spectrum of this compound would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (aromatic, heterocyclic) and the nature of attached atoms (nitrogen, oxygen). For instance, the carbon atom of the oxazole ring bonded to both the amino group and the ring oxygen (C2) is expected to appear at a significantly downfield chemical shift.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Oxazolyl-C2 | ~160.0 |

| Pyridinyl-C2' | ~150.5 |

| Pyridinyl-C6' | ~149.0 |

| Oxazolyl-C4 | ~138.0 |

| Pyridinyl-C4' | ~137.0 |

| Pyridinyl-C5' | ~124.0 |

| Pyridinyl-C3' | ~121.0 |

Note: Data are illustrative and based on typical values for pyridine and oxazole moieties. researchgate.net Actual values may vary.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H3'-H4', H4'-H5', H5'-H6'), confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It allows for the definitive assignment of which proton is bonded to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing connectivity between different parts of the molecule, such as confirming the bond between the C4 of the oxazole ring and the C2' of the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with very high precision. nih.govlcms.cz By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. researchgate.net For this compound, this technique would be used to confirm its molecular formula as C₈H₇N₃O.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇N₃O |

| Theoretical Exact Mass | 161.05891 g/mol |

| Observed [M+H]⁺ | ~162.0662 |

The close correlation between the observed experimental mass and the calculated mass for the protonated molecule ([M+H]⁺) provides strong evidence for the proposed molecular formula.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. nih.gov Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying them. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the N-H bonds of the amine, the C=N and C=C bonds within the aromatic rings, and the C-O-C linkage of the oxazole ether. researchgate.netmdpi.com

Table 4: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3300 |

| C-H Stretch | Aromatic (Pyridine, Oxazole) | 3100 - 3000 |

| C=N Stretch | Imine (Pyridine, Oxazole) | 1650 - 1580 |

| C=C Stretch | Aromatic Ring (Pyridine) | 1600 - 1450 |

| N-H Bend | Primary Amine (-NH₂) | 1640 - 1560 |

These distinct absorption bands provide a molecular fingerprint, confirming the presence of the key functional groups that constitute the this compound structure.

Raman Spectroscopy for Molecular Vibrations and Solid-State Analysis

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its identification and structural analysis. cardiff.ac.uk When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with the energy difference corresponding to the vibrational energy levels of the molecule. nih.gov The resulting Raman spectrum, a plot of intensity versus the energy shift (in wavenumbers, cm⁻¹), reveals the unique vibrational modes of the functional groups present. nih.gov

For this compound, the Raman spectrum is expected to be rich in information due to the distinct vibrational characteristics of its constituent pyridine and oxazolamine rings. Analysis of the spectrum would allow for the assignment of specific bands to molecular motions such as the stretching and bending of C=C, C=N, C-N, and C-O bonds, as well as the breathing modes of the aromatic and heterocyclic rings. nih.govresearchgate.net Light atoms and strong bonds produce high-frequency Raman shifts, while heavy atoms and weaker bonds result in lower frequency shifts. nih.gov

In the solid state, Raman spectroscopy is a powerful tool for analyzing intermolecular interactions. nih.gov The vibrational frequencies of a molecule can be sensitive to its crystalline environment. Factors such as hydrogen bonding, crystal packing forces, and polymorphism can lead to shifts in Raman bands or the appearance of new bands compared to the spectrum in a solution. researchgate.netnih.gov For this compound, the presence of a hydrogen bond donor (-NH₂) and multiple acceptor sites (the pyridine nitrogen, oxazole nitrogen, and oxazole oxygen) suggests that intermolecular hydrogen bonding plays a significant role in its solid-state structure. These interactions would likely manifest as noticeable shifts in the vibrational modes associated with the N-H bond and the heterocyclic rings.

Table 1: Expected Raman Vibrational Modes for this compound This table is illustrative and based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amine (-NH₂) | 3300 - 3500 |

| C-H Stretch | Pyridine Ring | 3000 - 3100 |

| C=N Stretch | Pyridine & Oxazole Rings | 1620 - 1680 |

| C=C Stretch | Pyridine Ring | 1550 - 1640 |

| Ring Breathing | Pyridine Ring | 990 - 1050 |

| Ring Breathing | Oxazole Ring | 850 - 950 |

| C-O-C Stretch | Oxazole Ring | 1000 - 1300 |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores—the parts of a molecule responsible for light absorption—present in the compound. wikipedia.org For this compound, the conjugated system formed by the interconnected pyridine and oxazole rings constitutes the primary chromophore.

The electronic transitions observed in the UV-Vis spectrum of organic molecules are typically of two main types: π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding). wikipedia.orgresearchgate.net

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with double or triple bonds and aromatic systems. These transitions are generally high-energy and result in strong absorption bands. researchgate.net For this compound, the conjugated π-system of the pyridine and oxazole rings is expected to give rise to intense π→π* absorption bands, likely in the range of 200-300 nm, similar to other pyridine-based compounds. researchgate.netsielc.com

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (lone pair) to a π* antibonding orbital. The heteroatoms in this compound (the nitrogen and oxygen atoms) possess lone pairs of electrons, making n→π* transitions possible. ekb.eg These transitions are typically of lower energy and have significantly lower intensity compared to π→π* transitions. rsc.org They would be expected to appear as weaker bands or shoulders at longer wavelengths (e.g., >300 nm). nih.gov

The position (λmax) and intensity of absorption bands can be influenced by the solvent environment, a phenomenon known as solvatochromism. semanticscholar.org This effect arises from differential solvation of the molecule's ground and excited electronic states.

Solvent Polarity: For π→π* transitions, an increase in solvent polarity typically causes a small bathochromic (red) shift to longer wavelengths, as the more polar excited state is stabilized more than the ground state. Conversely, for n→π* transitions, increasing solvent polarity often leads to a hypsochromic (blue) shift to shorter wavelengths. This is because the non-bonding orbitals of the ground state are stabilized by polar solvents (e.g., through dipole-dipole interactions), which increases the energy gap for the transition. biointerfaceresearch.com

Hydrogen Bonding: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the solute. For this compound, hydrogen bonding between a protic solvent and the lone pairs on the nitrogen or oxygen atoms would stabilize the ground state, leading to a hypsochromic shift for n→π* transitions. nih.govrsc.org The amine group can also act as a hydrogen bond donor, further influencing solute-solvent interactions. nih.gov The specific shifts depend on the interplay of these effects on both the ground and excited states. nih.gov

Table 2: Hypothetical UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents This table is illustrative, demonstrating expected solvatochromic shifts for n→π transitions.*

| Solvent | Polarity (Dielectric Constant) | Hydrogen Bonding Capability | Expected λmax (nm) for n→π* Transition | Expected Shift |

| Hexane | 1.9 | None | 325 | Reference |

| Dichloromethane | 9.1 | None | 322 | Hypsochromic (Blue) |

| Acetone | 21.0 | Aprotic | 318 | Hypsochromic (Blue) |

| Ethanol | 24.6 | Protic (Donor/Acceptor) | 310 | Hypsochromic (Blue) |

| Water | 80.1 | Protic (Donor/Acceptor) | 305 | Hypsochromic (Blue) |

Fluorescence Emission Spectroscopy

Fluorescence is a photoluminescent process where a molecule, after absorbing a photon and reaching an excited electronic state, emits a photon to return to the ground state. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference known as the Stokes shift. Many heterocyclic aromatic compounds, including oxazole and pyridine derivatives, are known to be fluorescent. researchgate.netnih.gov

The fluorescence behavior of this compound would be characterized by its emission spectrum, which shows the intensity of emitted light as a function of wavelength. The emission maximum, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime are key parameters. The fluorescence of related oxazolo[4,5-b]pyridine dyes is noted to have a strong charge-transfer character. researchgate.net The fluorescence properties are also highly sensitive to the molecular environment. Factors such as solvent polarity, pH, and the formation of aggregates can lead to significant changes in emission intensity or wavelength, a phenomenon known as quenching or enhancement. nih.gov For instance, the fluorescence of pyrene is significantly quenched when attached to nanojars containing paramagnetic Cu²⁺ ions. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com By analyzing the diffraction pattern produced when X-rays pass through a single crystal of a substance, one can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with high precision. rsc.org

A crystal structure of this compound would provide invaluable insights into its molecular conformation and intermolecular interactions in the solid state. Key information that would be obtained includes:

Molecular Geometry: The precise bond lengths and angles of the pyridine and oxazole rings, confirming the degree of aromaticity and planarity. nih.govredalyc.org

Conformation: The dihedral angle between the pyridine and oxazolamine rings, which would describe their relative orientation.

Intermolecular Interactions: The crystal packing would reveal how individual molecules arrange themselves. Given the functional groups present, a network of intermolecular hydrogen bonds is highly probable, for example, between the amine hydrogen of one molecule and the pyridine nitrogen of a neighboring molecule. nih.govmdpi.com Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to be observed. redalyc.org

This detailed structural information is crucial for understanding the material's physical properties and for rationalizing the observations from other analytical techniques like Raman and solid-state NMR spectroscopy.

Table 3: Representative Bond Types and Their Expected Lengths in this compound This table provides typical, not experimental, bond lengths for illustrative purposes.

| Bond Type | Location in Molecule | Expected Bond Length (Å) |

| C=N | Pyridine & Oxazole Rings | 1.33 - 1.39 |

| C=C | Pyridine Ring | 1.38 - 1.40 |

| C-N | Between Rings, Amine Group | 1.35 - 1.45 |

| C-O | Oxazole Ring | 1.35 - 1.37 |

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Single Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique used to determine the precise arrangement of atoms within a single crystal. This method can provide the absolute structure of a molecule, including the spatial orientation of its constituent atoms and the stereochemistry of chiral centers.

For this compound, SC-XRD analysis would be instrumental in confirming the connectivity of the pyridinyl and oxazolamine rings. Furthermore, it would reveal the conformational details, such as the dihedral angle between the two rings. This information is vital for understanding how the molecule packs in the solid state and for computational modeling studies.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1005 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

Powder X-ray Diffraction for Polymorphism and Amorphous Content

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms (polymorphs) of a compound and for quantifying the amount of amorphous (non-crystalline) content. rigaku.comresearchgate.net Polymorphism is a critical consideration in the pharmaceutical industry, as different polymorphs can exhibit varying physical properties, including solubility and bioavailability. malvernpanalytical.com

A PXRD analysis of a bulk sample of this compound would involve irradiating the powdered material with X-rays and measuring the diffraction pattern. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. By comparing the experimental diffractogram to reference patterns, one can identify the specific polymorph present. The presence of broad, diffuse scattering in the diffractogram would indicate the presence of amorphous content. usp.org

Hypothetical PXRD Peak List for a Crystalline Form of this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 20.8 | 4.27 | 80 |

| 25.1 | 3.54 | 60 |

| 28.9 | 3.09 | 35 |

Advanced Surface and Bulk Characterization Techniques

Beyond crystallographic methods, a comprehensive understanding of a material's properties often requires the use of techniques that probe its surface and bulk characteristics. These methods can provide information on elemental composition, oxidation states, and morphology.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is capable of detecting all elements except hydrogen and helium.

An XPS analysis of this compound would provide a detailed understanding of the surface chemistry of the material. By analyzing the binding energies of the core-level electrons of carbon, nitrogen, and oxygen, it would be possible to confirm the presence of the pyridinyl and oxazolamine functionalities and to investigate their chemical environment. This information is particularly valuable for assessing the purity and stability of the compound's surface.

Hypothetical XPS Binding Energies for this compound

| Element | Orbital | Binding Energy (eV) |

| C 1s | 284.8 (adventitious) | |

| C 1s | 286.5 (C-N, C-O) | |

| N 1s | 399.2 (pyridinyl) | |

| N 1s | 400.5 (oxazolamine) | |

| O 1s | 532.8 (oxazolamine) |

Electron Microscopy Techniques (SEM, TEM) for Morphology

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and microstructure of materials at high magnifications. SEM provides detailed images of the surface topography of a sample, while TEM allows for the analysis of the internal structure.

For this compound, SEM analysis would reveal the particle size, shape, and surface features of the bulk powder. This information is important for understanding the material's flowability and compaction properties. TEM, on the other hand, could be used to examine the internal structure of individual crystals or particles, providing insights into the presence of defects or different crystalline domains.

Hypothetical Morphological Characteristics of this compound

| Technique | Observation |

| SEM | Agglomerates of prismatic crystals, 10-50 µm in size |

| TEM | Well-defined lattice fringes indicating high crystallinity |

Computational and Theoretical Investigations of 4 2 Pyridinyl 2 Oxazolamine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the study of molecular structures and properties based on the fundamental laws of quantum mechanics. These computational methods can determine a molecule's ground and excited state properties, providing a deep understanding of its electronic behavior. For heterocyclic systems such as 4-(2-Pyridinyl)-2-oxazolamine, these calculations are particularly useful for exploring the interplay between the electron-rich pyridine (B92270) and oxazolamine rings.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms, molecules, and condensed phases. ijcce.ac.ir It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wave function of all electrons. DFT has proven to be a robust and accurate method for predicting various ground-state properties of organic molecules. nih.govresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Related Pyridine Derivative (2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile)

Note: This data is for a different molecule and serves to illustrate the type of parameters obtained from geometry optimization calculations.

| Parameter | Bond | Length (Å) | Parameter | Angle | Degree (°) |

| Bond Length | C-C (Pyridine) | 1.39 - 1.41 | Bond Angle | C-N-C (Pyridine) | 117.5 |

| Bond Length | C-N (Pyridine) | 1.33 - 1.37 | Bond Angle | C-C-C (Pyridine) | 118.0 - 121.0 |

| Bond Length | C-NH2 | 1.36 | Dihedral Angle | Phenyl-Pyridine | 43.0 |

Data sourced from a DFT study on a substituted pyridine derivative. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. ijcce.ac.ir A smaller energy gap suggests that the molecule is more easily excitable and generally more reactive. ijcce.ac.ir

For this compound, the HOMO is expected to be distributed over the electron-rich oxazolamine and pyridine rings, while the LUMO would also be located across the π-conjugated system. Analysis of the spatial distribution of these orbitals helps identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 2: Example Frontier Orbital Energies and Energy Gap for a Related Compound

Note: This data is presented for illustrative purposes to show typical values obtained from DFT calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.65 |

| LUMO | -1.82 |

| Energy Gap (ΔE) | 4.83 |

Values are based on calculations for Quinoline. scirp.org

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. ijcce.ac.ir The EPS map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

In this compound, the most negative potential (red) would be expected around the electronegative nitrogen atom of the pyridine ring, the nitrogen atoms of the amino group, and the oxygen atom of the oxazole (B20620) ring. These sites represent the most likely points for hydrogen bonding and coordination with electrophiles. The hydrogen atoms of the amino group would exhibit positive potential (blue).

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension of the method used to investigate the properties of molecules in their excited states. ijcce.ac.ir Its most common application is the prediction of electronic absorption spectra (UV-Visible spectra). nih.gov TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov This theoretical prediction of the UV-Vis spectrum is a powerful tool for interpreting experimental results and understanding the electronic transitions within a molecule. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions within the conjugated heterocyclic system.

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of two key parameters: the exchange-correlation functional and the basis set. researchgate.net

Functionals: The functional approximates the exchange-correlation energy, a complex term in the DFT equations. There is a wide variety of functionals, often categorized into families like the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), hybrid functionals (which mix DFT with a percentage of exact Hartree-Fock exchange), and range-separated functionals. uni-paderborn.de Hybrid functionals like B3LYP are among the most popular for organic molecules due to their balance of accuracy and computational cost. ijcce.ac.irnih.gov Other functionals, such as CAM-B3LYP, are often preferred for calculating excited state properties and charge-transfer systems. ijcce.ac.ir

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d,p) or the larger 6-311++G(d,p), are commonly used. nih.govwu.ac.th The notations indicate the complexity of the functions used, with "+" symbols denoting diffuse functions (important for anions and weak interactions) and "(d,p)" denoting polarization functions (important for describing bond shapes accurately). researchgate.net A triple-zeta basis set (like 6-311G) is generally considered necessary for accurate results. researchgate.net

The selection of an appropriate functional and basis set is a critical step in designing a computational study, representing a compromise between the desired accuracy and the available computational resources.

Density Functional Theory (DFT) for Ground State Electronic Structure

Reaction Mechanism Elucidation through Computational Modeling

No published studies were found that specifically detail the computational modeling of the reaction mechanism for the formation or subsequent reactions of this compound.

Transition State Characterization and Reaction Pathway Prediction

There is no available data on the characterization of transition states or the prediction of reaction pathways for the synthesis of this compound.

Intrinsic Reaction Coordinate (IRC) Analysis

No Intrinsic Reaction Coordinate (IRC) analyses for reaction pathways involving this compound have been reported in the scientific literature.

Computational Insights into Regioselectivity and Stereoselectivity

Computational studies providing insights into the regioselectivity or stereoselectivity of reactions involving this compound could not be located.

Solvation Effects in Theoretical Calculations

While general methodologies for studying solvation effects are well-established, their specific application to this compound has not been documented.

Continuum Solvation Models (e.g., PCM, COSMO)

There are no specific studies that report the use of continuum solvation models like PCM or COSMO to calculate the properties of this compound in solution.

Explicit Solvation Models for Specific Solute-Solvent Interactions

No research detailing the use of explicit solvation models to investigate specific solute-solvent interactions for this compound was found.

Noncovalent Interaction (NCI) Analysis and Intermolecular Forces

Noncovalent interactions (NCIs) are crucial in determining the supramolecular architecture, crystal packing, and biological activity of molecules. NCI analysis, a computational method based on the electron density and its derivatives, helps in visualizing and characterizing these weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking.

In molecules containing both a pyridine and an oxazole ring, a variety of noncovalent interactions are expected to play a significant role. The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the oxazolamine ring can act as hydrogen bond acceptors, while the amino group of the oxazolamine moiety can serve as a hydrogen bond donor.

Studies on cocrystals of pyridinyl derivatives have demonstrated the prevalence of strong O—H⋯N(py) hydrogen bonds. Furthermore, computational analyses, including Hirshfeld surface analysis, have revealed the importance of π-π stacking interactions between aromatic rings. In a study of a difluorophenyl-pyridinyl methanimine cocrystal with acetic acid, the interaction energy between the aryl and pyridine rings was calculated to be -31.1 kJ mol⁻¹ nih.gov. This indicates that significant π-π stacking interactions are also likely to be present in the crystal structure of this compound.

A theoretical study on N-pyridyl ureas bearing oxadiazole moieties, which are structurally related to oxazoles, employed NCI analysis to visualize the noncovalent interactions. The 3D NCI plots indicated the presence of dispersive interactions, characteristic of π-π stacking, between the oxadiazole and pyridine rings mdpi.comnih.gov. This further supports the likelihood of such interactions in this compound.

The following table summarizes the types of intermolecular forces anticipated in this compound based on studies of analogous compounds.

| Interaction Type | Potential Donor/Acceptor Groups | Expected Significance |

| Hydrogen Bonding | N-H (donor), Pyridine-N (acceptor), Oxazole-N (acceptor), Oxazole-O (acceptor) | High |

| π-π Stacking | Pyridine ring, Oxazole ring | Moderate to High |

| van der Waals Forces | Entire molecule | Moderate |

| N···H Interactions | Nitrogen atoms and hydrogen atoms | Moderate |

| C-H···π Interactions | C-H bonds and aromatic rings | Low to Moderate |

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and exploring their conformational space. By simulating the movement of atoms over time, MD can provide insights into molecular flexibility, conformational preferences, and the stability of different conformers.

MD simulations on 2-amino thiazole derivatives, which are bioisosteres of 2-aminooxazoles, have been used to assess the stability of ligand-protein complexes nih.govacs.org. These studies often analyze parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the dynamic stability of the molecule's binding pose. Similar simulations for this compound would be valuable in drug design to understand its interaction with target proteins.

A theoretical investigation into the conformational properties of oxazole-amino acids revealed a stable conformation stabilized by an intramolecular N-H···N hydrogen bond nih.gov. This suggests that intramolecular hydrogen bonding could also play a role in defining the preferred conformation of this compound, potentially leading to a more planar and rigid structure. The polarity of the environment was found to influence the stability of this conformation, indicating that the conformational landscape of this compound could be solvent-dependent nih.gov.

The conformational flexibility of drug-like molecules is a critical factor in their biological activity. MD simulations can help to map the conformational landscape and identify low-energy conformers that are likely to be biologically relevant mdpi.com. For this compound, MD simulations could reveal the energetic barriers to rotation between the pyridinyl and oxazolamine rings and the population of different conformational states.

The table below outlines key parameters that would be investigated in a molecular dynamics simulation of this compound to characterize its dynamic behavior.

| Parameter | Information Gained |

| Dihedral Angle (Py-Ox) | Conformational preference and rotational flexibility between the rings. |

| Root-Mean-Square Deviation (RMSD) | Stability of the molecular conformation over time. |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of different atomic regions within the molecule. |

| Radial Distribution Function (RDF) | Information about the solvation shell and interactions with solvent molecules. |

| Intramolecular Hydrogen Bonds | Presence and stability of internal hydrogen bonds influencing conformation. |

Chemical Reactivity and Transformation Chemistry of 4 2 Pyridinyl 2 Oxazolamine

Reactivity of the 2-Amino Group on the Oxazole (B20620) Ring

The exocyclic amino group at the 2-position of the oxazole ring is a primary site for various chemical modifications, including protonation, acylation, and alkylation, and serves as a handle for further molecular elaboration.

Protonation Studies and pKa Determination

The basicity of 4-(2-Pyridinyl)-2-oxazolamine is a composite of the contributions from the pyridine (B92270) nitrogen and the 2-amino group. The pyridine nitrogen typically exhibits a pKa around 5, while the 2-amino group on an oxazole ring is generally less basic than a simple alkyl or aryl amine due to the electron-withdrawing nature of the heterocyclic ring.

Protonation is expected to occur preferentially at the more basic pyridine nitrogen atom. However, the exact pKa value for this compound is not widely reported in the literature and would require experimental determination. Factors such as solvent and the electronic interaction between the pyridine and oxazole rings would influence the final pKa values. It is known that introducing electron-donating or -withdrawing groups on the pyridine ring can modulate its basicity. nih.gov

Table 1: General pKa Values of Relevant Heterocycles

| Compound | pKa of Conjugate Acid |

| Pyridine | ~5.2 |

| Oxazole | ~0.8 |

| 2-Aminopyridine | ~6.8 |

Note: These are general values and the actual pKa of this compound will be influenced by the combined electronic effects of the substituent groups.

Acylation and Alkylation Reactions

The nucleophilic 2-amino group readily participates in acylation and alkylation reactions.

Acylation: Treatment of this compound with acylating agents such as acetic anhydride (B1165640) in pyridine typically results in the formation of the corresponding N-acetylated product, N-(4-(pyridin-2-yl)oxazol-2-yl)acetamide. nih.gov This reaction proceeds via nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. The use of a base like pyridine is common to neutralize the acid byproduct. nih.gov

Alkylation: Alkylation of the 2-amino group can be achieved using alkyl halides, such as methyl iodide. However, the presence of the pyridine nitrogen introduces the possibility of competitive N-alkylation at the pyridine ring, forming a pyridinium (B92312) salt. The regioselectivity of alkylation (amino group vs. pyridine nitrogen) would depend on the reaction conditions, including the nature of the alkylating agent, the solvent, and the temperature. In some cases, alkylation of the endocyclic nitrogen of the oxazole ring can also occur. nih.goveuropeanscience.org

Derivatization for Scaffold Expansion

The 2-amino group serves as a crucial starting point for the synthesis of more complex, fused heterocyclic systems. One prominent example is the construction of imidazo[1,2-a]pyridine (B132010) derivatives. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.govrsc.org

The synthesis of an imidazo[1,2-a]pyridinyl-oxazole scaffold could potentially be achieved by reacting this compound with an α-haloketone. This reaction, a variation of the Tschitschibabin reaction, would involve the initial N-alkylation of the pyridine nitrogen by the α-haloketone, followed by intramolecular cyclization involving the 2-amino group of the oxazole. Numerous methods for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and various carbonyl compounds have been developed, highlighting the versatility of this approach for scaffold diversification. organic-chemistry.orgscilit.com

Reactivity of the Oxazole Heterocycle

The oxazole ring in this compound, while aromatic, is relatively electron-poor and can undergo both electrophilic substitution and ring-opening reactions under specific conditions.

Electrophilic Substitution on the Oxazole Ring

Electrophilic aromatic substitution on the oxazole ring is generally difficult due to its electron-deficient nature. When it does occur, substitution is favored at the C5 position, which is the most electron-rich carbon in the ring. The presence of the electron-donating 2-amino group is expected to activate the oxazole ring towards electrophilic attack, reinforcing the preference for substitution at the C5 position.

Conversely, the pyridinyl group at the C4 position is electron-withdrawing, which would further deactivate the oxazole ring to electrophilic attack. The pyridine ring itself is also deactivated towards electrophilic substitution, which typically occurs at the 3- and 5-positions under harsh conditions. researchgate.net

Bromination: Electrophilic bromination of oxazole derivatives, for instance with N-bromosuccinimide (NBS), has been shown to occur at the C5 position. researchgate.netwisdomlib.org For this compound, it is anticipated that bromination would yield 5-bromo-4-(2-pyridinyl)-2-oxazolamine.

Nitration: Direct nitration of oxazoles is rare. The strongly acidic conditions typically required for nitration (e.g., a mixture of nitric acid and sulfuric acid) would likely lead to protonation of the pyridine nitrogen and potentially the 2-amino group, further deactivating the system and possibly causing degradation of the oxazole ring. reddit.com

Ring-Opening and Rearrangement Reactions

The oxazole ring can be susceptible to ring-opening reactions under certain nucleophilic, thermal, or photochemical conditions.

Hydrolysis: Under acidic or basic conditions, the oxazole ring can undergo hydrolysis, leading to the cleavage of the C-O and/or C-N bonds. For this compound, hydrolysis could potentially lead to the formation of an α-aminoketone and a derivative of cyanic acid or urea (B33335). The stability of the oxazole ring towards hydrolysis is influenced by the substituents present. nih.gov

Additionally, certain substituted oxazoles can participate as dienes in Diels-Alder reactions, leading to the formation of pyridine derivatives after rearrangement of the initial cycloadduct. researchgate.net The electron-donating 2-amino group on the oxazole ring in the target molecule could potentially facilitate its participation in such cycloaddition reactions.

Oxidative and Reductive Transformations of the Oxazole Core

The oxazole ring, while aromatic, exhibits significant reactivity and is less stable towards both nucleophilic and electrophilic reagents compared to more robust aromatic systems. scribd.com Its transformation chemistry is characterized by a propensity for ring-opening reactions under both oxidative and reductive conditions.

Oxidative Cleavage: The oxazole nucleus is susceptible to cleavage by strong oxidizing agents. Reagents such as cold potassium permanganate, chromic acid, and ozone can induce the opening of the oxazole ring. pharmaguideline.com However, the ring shows some resistance to oxidation by hydrogen peroxide. pharmaguideline.com The presence of the 2-amino group can modulate this reactivity. In analogous 2-aminothiazole (B372263) systems, the sulfur atom is a primary site for metabolic oxidation, which can lead to inactivation. acs.orgnih.gov The substitution of sulfur with oxygen in the 2-aminooxazole scaffold may offer greater metabolic stability due to the lack of a readily oxidizable sulfur atom. acs.orgnih.gov

Reductive Cleavage: The hydrogenation of 2-aminooxazole derivatives often proceeds with the cleavage of the heterocyclic ring. scribd.com For instance, the hydrogenation of 5-aryl-2-aminooxazoles or their carbamic acid esters results in the formation of (2-arylethyl)ureas. scribd.com This transformation highlights the oxazole ring's instability under certain reductive conditions, where the C-O bonds are susceptible to scission.

| Transformation Type | Reagents | Outcome |

| Oxidation | Cold KMnO₄, CrO₃, O₃ | Ring-opening |

| Oxidation | Hydrogen Peroxide | Generally no reaction pharmaguideline.com |

| Reduction | Catalytic Hydrogenation | Ring cleavage to form urea derivatives scribd.com |

Reactivity of the 2-Pyridinyl Moiety

The 2-pyridinyl substituent introduces another layer of chemical reactivity to the molecule. The pyridine ring is generally considered electron-deficient, which influences its reactions with both electrophiles and nucleophiles. The nitrogen atom imparts basic properties to the ring and provides a site for alkylation and oxidation.

Functionalization of the Pyridinyl Ring (e.g., Halogenation, Nitration)

Direct electrophilic aromatic substitution on the pyridine ring is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. This effect is exacerbated in acidic media, where the nitrogen becomes protonated, further increasing its electron-withdrawing character.

Halogenation: The selective halogenation of pyridines is a complex process. While various methods exist for functionalizing the pyridine ring, direct halogenation of an unsubstituted pyridine is often difficult and can lead to a mixture of products. nih.govnih.gov For a 2-substituted pyridine, electrophilic attack would be directed to the 3- or 5-positions, but the deactivated nature of the ring remains a significant barrier. Strategies to achieve regioselective halogenation often involve multi-step sequences, such as metalation-trapping or activation via N-oxide formation. nih.gov For instance, a two-step strategy involving the formation of a phosphonium (B103445) salt at the 4-position, followed by displacement with a halide nucleophile, has been developed for the 4-selective halogenation of a broad range of pyridines. nih.gov

Nitration: The nitration of pyridine is notoriously difficult and requires harsh conditions, typically resulting in low yields. researchgate.net The strong acidic conditions commonly used for nitration lead to the protonation of the pyridine nitrogen, making the ring highly resistant to electrophilic attack. researchgate.net To overcome this, pyridine N-oxides are often used as intermediates. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. nih.govarkat-usa.org The nitro-substituted N-oxide can then be deoxygenated to yield the nitropyridine. Another approach involves using nitrating agents under non-standard conditions, such as nitric acid in trifluoroacetic anhydride. researchgate.net The specific regiochemical outcome of nitrating this compound would depend on the interplay between the directing effects of the oxazole substituent and the chosen reaction conditions.

| Reaction | Typical Conditions/Strategy | Regioselectivity |

| Halogenation | Requires activation (e.g., metalation, N-oxidation) or specialized reagents nih.gov | Position-specific methods exist (e.g., for C-3 or C-4) nih.govnih.gov |

| Nitration | Harsh conditions (e.g., H₂SO₄/HNO₃); often low yield. Activation via N-oxide formation improves reactivity nih.govarkat-usa.org | N-oxidation directs nitration to the 4-position nih.govarkat-usa.org |

Pyridinyl Ring Transformations and Skeletal Rearrangements

While transformations of the pyridine ring itself are known, a more common skeletal transformation in this context involves the construction of a pyridine ring from an oxazole precursor. Diels-Alder reactions between oxazoles (acting as dienes) and various dienophiles are a well-established method for synthesizing substituted pyridines. researchgate.netwikipedia.org In this cycloaddition reaction, the initial adduct undergoes a rearrangement, typically with the loss of water, to form the aromatic pyridine ring. wikipedia.org This reaction is particularly useful for synthesizing derivatives of vitamin B6. researchgate.netwikipedia.org

N-Oxidation and Quaternization of Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

N-Oxidation: The pyridine nitrogen can be readily oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org Catalytic systems, for example using methyltrioxorhenium (MTO) with hydrogen peroxide, can also provide high yields of the corresponding N-oxides. arkat-usa.org N-oxidation alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

Quaternization: As a tertiary amine, the pyridine nitrogen reacts with alkyl halides in a classic SN2 reaction to form quaternary ammonium (B1175870) salts, a process known as the Menshutkin reaction. mdpi.com These reactions are often performed in polar aprotic solvents. mdpi.com The quaternization of various pyridine derivatives, including poly(4-vinyl pyridine), has been extensively studied, with reagents like methyl iodide and other activated alkyl halides being effective. nih.govresearchgate.net This reaction transforms the neutral pyridine moiety into a positively charged pyridinium group, significantly changing the molecule's physical and chemical properties.

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of this compound are influenced by the redox-active 2-aminooxazole core. Studies on related compounds provide insight into the molecule's behavior under electrochemical conditions.

Electrochemical Oxidation and Reduction Processes of 2-Aminooxazole Derivatives

The electrochemical oxidation of 2-aminooxazole (2AO) has been investigated using cyclic voltammetry on a platinum wire electrode. researchgate.netresearchgate.net The studies reveal that 2AO undergoes an irreversible oxidation process that is controlled by diffusion. researchgate.net

An anodic peak corresponding to the oxidation of 2AO is observed at a potential of +0.98 V. researchgate.net This oxidation event is attributed to the formation of a cationic radical on the surface of the electrode. researchgate.net A key finding is that the electrogenerated product resulting from the oxidation of 2AO maintains its conductive properties on the platinum surface. This behavior contrasts with that of the analogous compound, 2-aminothiazole, whose oxidation product leads to a loss of conductivity. researchgate.net

| Compound | Electrode | Technique | Oxidation Potential (Eₚₐ) | Characteristics |

| 2-Aminooxazole (2AO) | Platinum (Pt) | Cyclic Voltammetry | +0.98 V | Irreversible, diffusion-controlled oxidation; forms a conductive product on the electrode surface researchgate.net |

Cyclic Voltammetry Studies for Redox Potentials and Mechanisms

Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the redox behavior of chemical species. For compounds containing electroactive moieties like pyridine, CV can provide critical data on reduction and oxidation potentials, the stability of redox species, and the kinetics of electron transfer processes. While direct cyclic voltammetry studies on this compound are not extensively detailed in the available literature, its electrochemical characteristics can be inferred from studies on analogous pyridine-containing structures.

The electrochemical behavior of pyridine and its derivatives is highly dependent on the solution's pH and the nature of the supporting electrolyte. For instance, studies on pyridine-2,6-dicarbohydrazide (B1583541) revealed that its redox activity is pH-sensitive; no redox peaks were observed in a neutral medium, a single reduction peak appeared in acidic solution (-0.56 V), and both reduction and oxidation peaks were present in a basic solution (-0.06 V and 0.18 V, respectively). researchgate.net This suggests that the protonation state of the pyridine nitrogen significantly influences its electron-accepting ability. The reduction of oligo(aza)pyridine ligands, such as terpyridines, generally occurs at highly negative potentials, often below -2.0 V versus the ferrocene/ferrocenium (Fc/Fc+) couple, indicating a high energy barrier for electron acceptance. core.ac.ukresearchgate.net

The mechanism of electrochemical reduction for related pyridylazo compounds has been shown to be a diffusion-controlled, irreversible process. pjsir.org For this compound, a similar diffusion-controlled mechanism is anticipated. The process would likely involve the transfer of two electrons, with the exact potential dependent on experimental conditions. pjsir.org The presence of the electron-donating 2-amino-oxazole group attached to the pyridine ring is expected to influence the redox potentials compared to unsubstituted pyridines. The interaction with metal ions can also dramatically alter the cyclic voltammogram, with the formation of metal complexes leading to new redox peaks corresponding to the M(II)/M(I) or other redox couples, and these processes can be quasi-reversible and diffusion-controlled. researchgate.net

Table 1: Cyclic Voltammetry Data for Selected Pyridine Analogs

| Compound | Medium (Supporting Electrolyte) | Epc (V) | Epa (V) | Mechanism Notes |

|---|---|---|---|---|

| Pyridine-2,6-dicarbohydrazide | Acidic (0.1 M HCl) | -0.56 | N/A | Irreversible reduction. researchgate.net |

| Pyridine-2,6-dicarbohydrazide | Basic (0.1 M NaOH) | -0.06 | 0.18 | Redox process observed. researchgate.net |

| 4-(3-pyridylazo)-3-amino-2-pyrazolin-5-one | Universal Buffer (pH 2.18-10.75) | -0.618 (at pH 2.18) | N/A | Diffusion-controlled, irreversible 2e- reduction. pjsir.org |

Electrosynthesis of Derivatives and Polymeric Forms

Electrosynthesis, or electrochemical synthesis, utilizes electrical current to drive chemical reactions. This method can offer advantages in selectivity and sustainability over traditional synthetic routes. The electrosynthesis of derivatives of this compound, particularly polymeric forms, is a plausible but not widely explored area. The potential for such transformations is rooted in the redox activity of the constituent heterocyclic rings.

A notable precedent in the electrosynthesis of pyridine derivatives is the formation of 4,4'-dipyridyl from pyridine via an electrolysis step. researchgate.net This demonstrates that electrochemical methods can be employed to create C-C bonds between pyridine units. By analogy, electropolymerization of this compound could potentially be initiated through the radical ions generated during electrochemical reduction or oxidation. The pyridine and oxazole rings are both components of known electroactive polymers. For example, conjugated polymers incorporating 1,3,4-oxadiazole (B1194373) and pyridine rings have been synthesized and their electrochemical properties studied. researchgate.net Cyclic voltammetry of thin films of these polymers revealed reversible reduction processes, which are crucial for applications in electron-transporting materials. researchgate.net

The electrosynthesis of a polymer from this compound would likely proceed via oxidative coupling. The specific linkages would depend on the oxidation potentials of the different positions on the aromatic rings and the stability of the resulting radical cations. The resulting polymeric material could exhibit interesting electronic and optical properties, stemming from the conjugated system formed along the polymer backbone.

Catalytic Applications and Ligand Chemistry

Evaluation as an Organocatalyst

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. The structure of this compound, featuring both a Lewis basic pyridine site and a potentially nucleophilic amino group, suggests its potential as an organocatalyst. Pyridine itself is a known organocatalyst, for instance, in the reductive ozonolysis of alkenes, where it facilitates the direct generation of ketones or aldehydes from peroxide intermediates. nih.gov This catalysis is hypothesized to proceed through the formation of zwitterionic peroxyacetals. nih.gov

The pyridine nitrogen in this compound can function as a Lewis base or a nucleophilic catalyst, activating substrates in a manner similar to pyridine or 4-dimethylaminopyridine (B28879) (DMAP). Furthermore, the exocyclic amino group on the oxazole ring introduces another potential site for interaction and catalysis, possibly engaging in hydrogen bonding or acting as a Brønsted base. The unique electronic interplay between the electron-withdrawing pyridine ring and the electron-donating amino-oxazole moiety could modulate its basicity and nucleophilicity, offering unique reactivity compared to simpler pyridine-based catalysts. While specific applications of this compound as an organocatalyst are not well-documented, its structure is promising for exploration in reactions requiring base or nucleophilic catalysis. unibo.itnih.gov

Design as a Ligand for Metal-Catalyzed Reactions

The combination of a pyridine ring and an oxazole ring within the same molecule creates a powerful bidentate ligand scaffold for transition metal catalysis. Such ligands, often referred to as "pyrox" (pyridine-oxazoline), are highly effective in a variety of catalytic reactions, particularly asymmetric cross-coupling. nih.gov The this compound structure functions as an N,N-bidentate ligand, coordinating to a metal center through the pyridine nitrogen and one of the oxazole nitrogens.

A key feature of pyrox-type ligands is the electronic asymmetry between the two rings; the pyridine ring acts as a π-acceptor, while the oxazoline (B21484) (or in this case, amino-oxazole) is a σ-donor. nih.gov This "push-pull" electronic effect can facilitate critical steps in catalytic cycles, such as oxidative addition and reductive elimination. Pyrox ligands have demonstrated an excellent capability for stabilizing electron-rich, open-shell organometallic intermediates, which are frequently proposed in radical-pathway cross-coupling reactions. nih.gov The strong σ-donor and π-acceptor characteristics lead to high field splitting and robust stabilization of these intermediates. nih.gov Therefore, this compound is an excellent candidate for designing catalysts for reactions like reductive Heck reactions and the cross-coupling of C(sp³)-electrophiles. nih.gov Its structural motif has also been incorporated into vanadium catalysts for olefin polymerization. mdpi.com

Investigation of Metal Complexes and Coordination Chemistry

The pyridinyl and amino-oxazole moieties in this compound provide multiple donor sites, making it a versatile ligand for coordination chemistry. journalononcology.org It is expected to primarily act as a bidentate ligand, forming a stable five-membered chelate ring with metal ions through the pyridine nitrogen and the endocyclic oxazole nitrogen. Pyridine-containing ligands readily form stable complexes with a wide range of transition metals, including Ni(II), Zn(II), Cu(II), Co(II), and Fe(II). journalononcology.orgresearchgate.netwikipedia.orgmdpi.com

The resulting metal complexes can adopt various coordination geometries, most commonly octahedral or tetrahedral, depending on the metal ion, counter-ions, and the presence of other ligands (like water or acetate). journalononcology.orgwikipedia.org For example, reactions with nickel(II) acetate (B1210297) and two equivalents of a pyridinyl ligand can yield an octahedral complex where the nickel center is coordinated to two ligand molecules and two acetate ions. journalononcology.org The coordination is confirmed through techniques like X-ray diffraction, which reveals bond lengths and angles, and spectroscopic methods such as FT-IR, where shifts in the C-N and pyridine ring vibration frequencies indicate complexation. journalononcology.org Oxadiazole ligands, which are electronically similar to oxazoles, are also known to form diverse structures, from simple mononuclear complexes to extended one-dimensional coordination polymers. nih.gov The specific coordination mode and resulting supramolecular architecture are often influenced by the choice of metal salt and solvent. nih.gov

Table 2: Coordination Behavior of Related Pyridinyl and Oxazole-type Ligands

| Ligand Type | Metal Ion(s) | Typical Coordination Geometry | Resulting Structure |

|---|---|---|---|

| Pyridinyl | Ni(II), Zn(II) | Octahedral | Mononuclear complexes, e.g., [M(L)₂(H₂O)₂(OAc)₂]. journalononcology.org |

| 2,5-bis(4-pyridyl)-1,3,4-oxadiazole | Cu(II) | Distorted Square Pyramid | Mononuclear complex or diamondoid coordination polymer. nih.gov |

| 3,3'-bi-1,2,4-oxadiazole | Pd(II), Ag(I) | Square Planar, Linear | Mononuclear complex (Pd), 1D coordination polymer (Ag). nih.gov |

| 4'-pyridyl-terpyridine | Co(II), Fe(II) | Octahedral | Homoleptic complexes, 1D and 2D coordination polymers. mdpi.com |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyridine-2,6-dicarbohydrazide |

| 4-(3-pyridylazo)-3-amino-2-pyrazolin-5-one |

| Ferrocene |

| 4,4'-dipyridyl |

| Pyridine |

| 1,3,4-oxadiazole |

| 4-dimethylaminopyridine (DMAP) |

| Nickel(II) acetate |

| 2,5-bis(4-pyridyl)-1,3,4-oxadiazole |

| 3,3'-bi-1,2,4-oxadiazole |

Applications in Advanced Materials Science and Supramolecular Chemistry

Development of Functional Materials Utilizing the 4-(2-Pyridinyl)-2-oxazolamine Scaffold

The bifunctional nature of the this compound scaffold, featuring both electron-donating and electron-accepting groups as well as hydrogen bonding capabilities, makes it a promising building block for a variety of functional materials.

At present, specific research detailing the application of this compound in electronic materials is not extensively documented in publicly available literature. However, the electronic properties of related pyridine (B92270) and oxazole-containing compounds suggest potential avenues for its use. The pyridine ring can act as an electron-withdrawing group, while the 2-aminooxazole moiety can serve as an electron-donating group. This intramolecular charge-transfer characteristic is a key feature in the design of organic electronic materials. Derivatives of this scaffold could potentially be explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to modify the electronic properties through substitution on either the pyridine or oxazole (B20620) ring offers a pathway to tune the material's performance for specific electronic applications.

Similarly, dedicated studies on the optical properties of this compound are limited. Nevertheless, the combination of the pyridine and 2-aminooxazole rings suggests that this compound and its derivatives could exhibit interesting photophysical properties, such as fluorescence. The potential for intramolecular charge transfer upon photoexcitation could lead to solvatochromism, where the emission color changes with the polarity of the solvent. This property is valuable for the development of chemical sensors and fluorescent probes. Further research into the synthesis of various derivatives and the characterization of their absorption and emission spectra is necessary to fully realize their potential in optical materials.

Supramolecular Assembly and Molecular Recognition

The structure of this compound is well-suited for applications in supramolecular chemistry due to its capacity for forming multiple non-covalent interactions.

The field of crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. nih.gov The this compound molecule possesses several sites for non-covalent interactions, including the pyridine nitrogen atom, the amino group, and the oxazole ring. These sites can participate in hydrogen bonding, π-π stacking, and other weak interactions, which are fundamental to the construction of predictable supramolecular architectures. mdpi.comnih.gov